molecular formula C16H13NO2S B5111603 Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate

Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate

Cat. No.: B5111603
M. Wt: 283.3 g/mol
InChI Key: KRULWSFHYFOENM-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate is a heterocyclic compound that combines the structural features of quinoline and thiophene. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene moieties in its structure suggests that it may exhibit a range of biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate typically involves the construction of the quinoline and thiophene rings followed by their coupling. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a suitable aldehyde in the presence of an acid catalyst . The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using more efficient catalysts, greener solvents, and scalable reaction conditions. Microwave-assisted synthesis and flow chemistry are potential methods to enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The thiophene ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate is unique due to the combination of quinoline and thiophene moieties in its structure. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to compounds containing only one of these moieties .

Properties

IUPAC Name

methyl 2-(5-methylthiophen-2-yl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRULWSFHYFOENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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